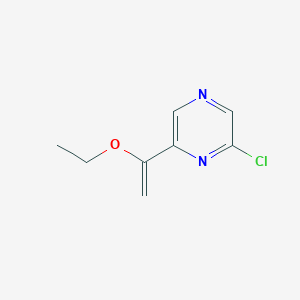

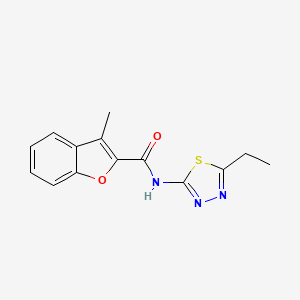

4-Ethynyl-3,5-dimethylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazole involves the condensation of acetylacetone and hydrazine . Another study describes the use of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process of 4-amino-3,5-dimethyl pyrazole .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole with a chloranilic acid adduct crystallizes in a monoclinic space group, P21/c, with unit-cell parameters: a = 10.6747(1)Å, b = 9.4204(1)Å, c = 13.6237(2)Å, b = 108.2971(14) ̊, V = 1300.73(3) Å3, and Z = 4 .

Chemical Reactions Analysis

The reactivity of 3,5-Dimethylpyrazole has been studied in the context of its use as a precursor in the synthesis of condensed heterocyclic systems .

Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 .

Scientific Research Applications

Oxidation Reagent for Alcohols

- Application : 4-Ethynyl-3,5-dimethyl-1H-pyrazole, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Synthesis of Cross-Conjugated Betaines

- Application : By reacting with malonic esters, 4-Ethynyl-3,5-dimethyl-1H-pyrazole produces a family of cross-conjugated monomeric betaines. These compounds find utility in various synthetic processes .

Pyrazolato Ligand Complexes

- Application : 4-Ethynyl-3,5-dimethyl-1H-pyrazole is commonly employed as a reagent for the preparation of pyrazolato ligated complexes. These complexes play a crucial role in coordination chemistry and catalysis .

Structural Insights and Tautomeric Preferences

- Application : Investigating the structure of pyrazoles, including their tautomeric and conformational preferences, is essential. Such insights impact synthetic strategies and the biological activities of compounds containing a pyrazole moiety .

Precursor for Condensed Heterocyclic Systems

- Application : 3 (5)-Aminopyrazoles, a subclass of pyrazoles, serve as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo [1,5-a]pyrimidines. Understanding their structure and reactivity is crucial for designing efficient synthetic methods .

Regioselective Synthesis of Pyrazoles

- Application : Researchers have achieved regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles using 4-Ethynyl-3,5-dimethyl-1H-pyrazole as a key building block. This method involves condensation with arylhydrazines and provides access to diverse pyrazole derivatives .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-ethynyl-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCYABDGJKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)

![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)

![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)